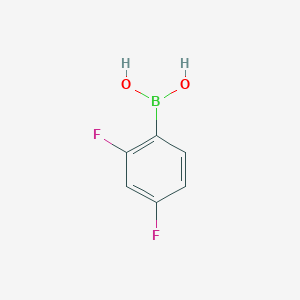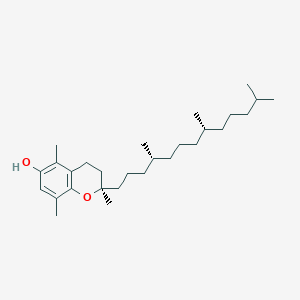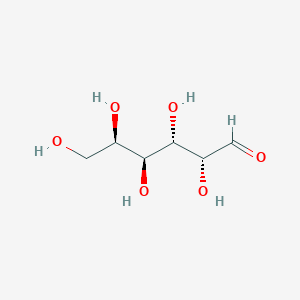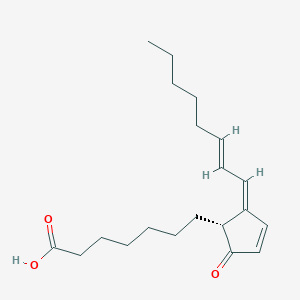
15d-Prostaglandin A1
説明
Synthesis Analysis
Prostaglandins, including 15d-PGJ2, are formed from arachidonic acid during the inflammatory process . The biosynthesis of 15d-PGJ2 is initiated by cyclooxygenase-2 (COX-2) and subsequently regulated by the prostaglandin D synthase (PGDS) activity .
Molecular Structure Analysis
The molecular structure of 15d-PGA1 consists of a central five-membered ring surrounded by two long hydrophobic hydrocarbon chains . The exact mass is calculated to be 318.219495 and the formula is C20H30O3 .
Chemical Reactions Analysis
15d-PGJ2 has been found to induce apoptosis through the novel specific binding sites of 15d-PGJ2 different from DP2 and PPARγ .
Physical And Chemical Properties Analysis
15d-PGA1 is a biologically active lipid with a unique and intricate molecular structure . It has a calculated exact mass of 318.219495 and a formula of C20H30O3 .
科学的研究の応用
1. Effects on Cancer Cells
15d-Prostaglandin A1 (15d-PGJ2) exhibits notable effects on various cancer cells. Studies show that it inhibits cell growth and induces apoptosis (programmed cell death) in different types of cancer cells, including human glioma cells. This apoptosis is induced through a caspase-independent mechanism, involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, as seen in A172 human glioma cells (Cho et al., 2006). Furthermore, 15d-PGJ2 has been identified as a potential anti-inflammatory prostaglandin with antiangiogenic and antimetastatic properties, offering significant anticancer effects (Bie et al., 2018).
2. Role in Cell Apoptosis
15d-PGJ2 is a potent inducer of apoptosis in endothelial cells, implicating it in various physiological and pathological processes, especially those involving angiogenesis. The apoptosis is mediated via a peroxisome proliferator-activated receptor (PPAR)-dependent pathway (Bishop-Bailey & Hla, 1999). This selective action on endothelial cells underlines its potential utility in controlling excessive angiogenesis in pathologies like cancer.
3. Interaction with Transcription Factors
15d-PGJ2 is known to modulate transcription factors, such as nuclear factor kappaB (NF-kappaB), by covalent modifications, directly influencing gene expression. This modulatory effect is crucial for its role in inflammatory responses and suggests potential therapeutic applications in diseases where inflammation is a key factor (Straus et al., 2000).
4. Neuroprotective and Neurotoxic Effects
In the central nervous system, 15d-PGJ2 shows dual actions: it acts as a neuroprotectant at low concentrations and as a neurotoxicant at high concentrations. It induces neuronal apoptosis by inactivating the ubiquitin proteasome pathway and activating the caspase cascade. These properties highlight its significant role in neurological diseases and potential as a therapeutic agent (Yagami et al., 2018).
5. Inflammatory Processes
15d-PGJ2 plays a significant role in inflammatory processes. It is produced during such processes and exhibits anti-inflammatory effects, potentially useful in the therapy of acute and chronic inflammation (Cuzzocrea et al., 2002).
特性
IUPAC Name |
7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12-/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOCIRJMPUHXRM-YUJGFSRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C=CC(=O)C1CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15d-Prostaglandin A1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



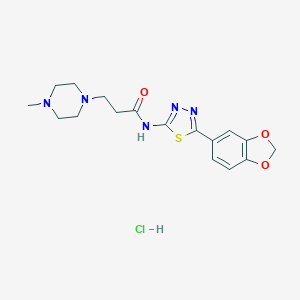
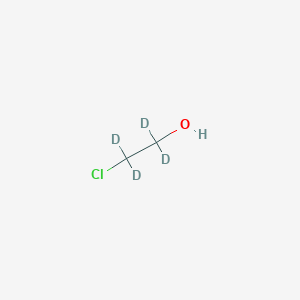

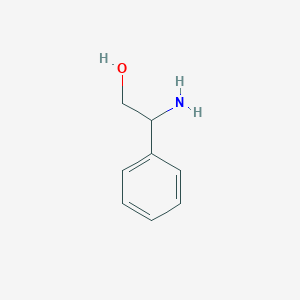
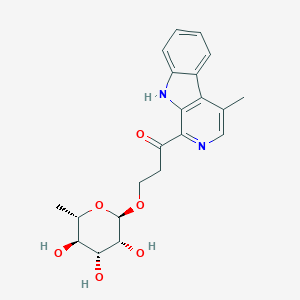
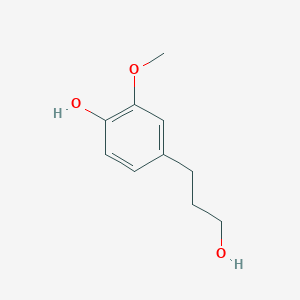
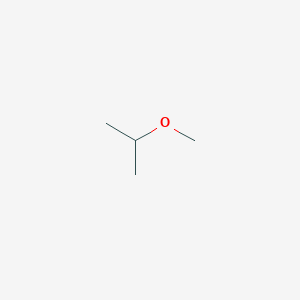

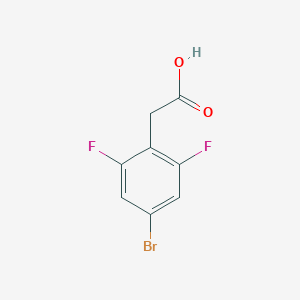
![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

